5-(Piperazin-1-ylmethyl)benzene-1,3-diol dihydrochloride

Solubility enhancement Salt form advantage Pharmaceutical formulation

5-(Piperazin-1-ylmethyl)benzene-1,3-diol dihydrochloride (CAS 847375-11-5) is a resorcinol-piperazine conjugate featuring a 1,3-dihydroxybenzene core linked via a methylene bridge to a piperazine ring in its dihydrochloride salt form. The free base (CAS 847544-93-8) has the molecular formula C₁₁H₁₆N₂O₂ and a molecular weight of 208.26 g/mol, with a predicted boiling point of 387.8±27.0 °C and a predicted pKa of 9.44±0.10.

Molecular Formula C11H18Cl2N2O2
Molecular Weight 281.18 g/mol
Cat. No. B12963816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Piperazin-1-ylmethyl)benzene-1,3-diol dihydrochloride
Molecular FormulaC11H18Cl2N2O2
Molecular Weight281.18 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CC2=CC(=CC(=C2)O)O.Cl.Cl
InChIInChI=1S/C11H16N2O2.2ClH/c14-10-5-9(6-11(15)7-10)8-13-3-1-12-2-4-13;;/h5-7,12,14-15H,1-4,8H2;2*1H
InChIKeyMUNRHYFTYQDRPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Piperazin-1-ylmethyl)benzene-1,3-diol dihydrochloride – Resorcinol-Piperazine Conjugate for CNS Research & PROTAC Linker Synthesis


5-(Piperazin-1-ylmethyl)benzene-1,3-diol dihydrochloride (CAS 847375-11-5) is a resorcinol-piperazine conjugate featuring a 1,3-dihydroxybenzene core linked via a methylene bridge to a piperazine ring in its dihydrochloride salt form . The free base (CAS 847544-93-8) has the molecular formula C₁₁H₁₆N₂O₂ and a molecular weight of 208.26 g/mol, with a predicted boiling point of 387.8±27.0 °C and a predicted pKa of 9.44±0.10 . The dihydrochloride salt (C₁₁H₁₈Cl₂N₂O₂, MW 281.18 g/mol) incorporates two HCl molecules, which are intended to enhance aqueous solubility and shelf-life stability compared to the free base [1].

Why 5-(Piperazin-1-ylmethyl)benzene-1,3-diol dihydrochloride Cannot Be Directly Substituted by Generic Benzylpiperazines or the Free Base


The combination of a resorcinol core, a methylene bridge, and a piperazine-dihydrochloride creates a physicochemical profile that simple benzylpiperazines or non-hydroxylated analogs cannot replicate [1]. The 1,3-dihydroxy pattern enables specific hydrogen-bonding networks and potential metal-chelation interactions that are absent in monohydroxy or dichloro-substituted analogs. The dihydrochloride salt form significantly improves aqueous solubility compared to the free base, which is critical for reproducible biological assays . Using a generic N-benzylpiperazine dihydrochloride would forfeit the resorcinol-related hydrogen-bonding capacity and conformational properties, while procuring the free base would compromise solubility and long-term stability, leading to inconsistent experimental outcomes [2].

Quantitative Differentiation Evidence for 5-(Piperazin-1-ylmethyl)benzene-1,3-diol dihydrochloride: Head-to-Head and Class-Level Data


Dihydrochloride Salt Enhances Aqueous Solubility Over Free Base by Salt Formation Principle

The dihydrochloride salt of 5-(piperazin-1-ylmethyl)benzene-1,3-diol is expected to exhibit significantly higher aqueous solubility than the free base, consistent with the well-documented solubility advantage of hydrochloride salts for ionizable amines [1]. The free base (CAS 847544-93-8) has a molecular weight of 208.26 g/mol and a predicted pKa of 9.44±0.10, indicating that protonation under physiological conditions is incomplete for the free base but ensured in the pre-formed dihydrochloride salt . The dihydrochloride (CAS 847375-11-5) has a molecular weight of 281.18 g/mol, reflecting the addition of two HCl equivalents . While direct aqueous solubility values for this specific compound are not publicly available, general salt-formation principles indicate that hydrochloride salts of similarly basic amines typically improve solubility by 10- to 1000-fold relative to their free-base counterparts [1].

Solubility enhancement Salt form advantage Pharmaceutical formulation

1,3-Dihydroxybenzene Core Offers Dual Hydrogen-Bond Donor/Acceptor Capacity Distinct from Non-Hydroxylated Benzylpiperazines

The resorcinol (1,3-dihydroxybenzene) core of 5-(piperazin-1-ylmethyl)benzene-1,3-diol dihydrochloride provides two phenolic hydroxyl groups capable of acting as both hydrogen-bond donors and acceptors . This contrasts with N-benzylpiperazine dihydrochloride (CAS 5321-63-1), which lacks aromatic hydroxyl substituents entirely . The SMILES notation Oc1cc(O)cc(CN2CCNCC2)c1 confirms the meta-dihydroxy substitution pattern . According to standard hydrogen-bond analysis, each phenolic -OH can donate one hydrogen bond and the oxygen lone pairs can accept up to two hydrogen bonds, yielding a total hydrogen-bond donor count of 2 and an acceptor count of 4 for the resorcinol portion alone [1]. N-Benzylpiperazine dihydrochloride (C₁₁H₁₈Cl₂N₂, MW 249.18 g/mol) has no hydrogen-bond donors on the aromatic ring, reducing its capacity for directional intermolecular interactions . This difference is critical for target binding where hydroxyl-mediated hydrogen bonds contribute to affinity and selectivity.

Hydrogen bonding Resorcinol scaffold Structure-activity relationship

Methylene Bridge Between Resorcinol and Piperazine Imparts Conformational Flexibility Absent in Directly Attached Piperazine Analogs

The methylene (-CH₂-) bridge connecting the resorcinol ring to the piperazine nitrogen introduces an additional rotatable bond compared to compounds where the piperazine is directly attached to the aromatic ring . The SMILES string Oc1cc(O)cc(CN2CCNCC2)c1 indicates a benzyl-piperazine connectivity rather than a phenyl-piperazine connectivity . This additional degree of rotational freedom allows the piperazine ring to adopt a wider range of conformations relative to the aromatic plane. In contrast, directly N-phenyl-substituted piperazines (e.g., 1-phenylpiperazine dihydrochloride) have restricted rotation around the N-aryl bond due to partial double-bond character, limiting conformational sampling. The number of rotatable bonds for the target compound is 3 (methylene bridge + two piperazine ring rotations), while directly attached analogs have 2 [1]. This conformational difference can affect binding pose geometry and target engagement kinetics.

Conformational flexibility Methylene linker Piperazine derivatives

Dihydrochloride Salt Form Supports Long-Term Storage Stability Relative to Free Base

The dihydrochloride salt of 5-(piperazin-1-ylmethyl)benzene-1,3-diol is expected to exhibit improved long-term storage stability compared to the free base due to reduced susceptibility to oxidation of the phenolic hydroxyl groups [1]. Phenolic compounds in their free-base form are prone to auto-oxidation upon exposure to air and light, leading to quinone formation and discoloration. Salt formation, particularly hydrochloride salts, generally improves chemical stability by reducing the nucleophilicity of the amine and the oxidative lability of the phenol groups [1]. The dihydrochloride has a molecular formula of C₁₁H₁₈Cl₂N₂O₂ (MW 281.18 g/mol), containing two equivalents of HCl that protonate the piperazine nitrogens, reducing their basicity and potential for base-catalyzed oxidation of the resorcinol ring . The free base (MW 208.26 g/mol) lacks this protective protonation .

Chemical stability Salt form Procurement storage

Piperazine-Containing Resorcinol Scaffold Serves as Privileged Building Block for PROTAC Linker Design

The piperazine moiety has been widely adopted in PROTAC linker design due to its ability to improve rigidity and increase solubility upon protonation [1]. 5-(Piperazin-1-ylmethyl)benzene-1,3-diol dihydrochloride combines a piperazine ring with a resorcinol core, offering two chemically distinct attachment points for conjugation: the secondary piperazine nitrogen for amide coupling and the phenolic hydroxyl groups for ether or ester bond formation. A 2022 study demonstrated that piperazine-containing PROTAC linkers exhibit pKa values in the range of 3.2-5.3, enabling partial protonation at physiological pH and thereby modulating solubility and cellular permeability [1]. The resorcinol hydroxyl groups further enhance aqueous solubility and provide additional sites for structural diversification, making this compound a versatile intermediate for PROTAC synthesis .

PROTAC linker Piperazine scaffold Targeted protein degradation

Recommended Application Scenarios for 5-(Piperazin-1-ylmethyl)benzene-1,3-diol dihydrochloride Based on Differential Evidence


PROTAC Linker Synthesis: Leveraging Multiple Orthogonal Conjugation Sites

The compound's three chemically distinct functional groups (piperazine secondary amine and two phenolic hydroxyls) enable sequential, orthogonal conjugation strategies for assembling heterobifunctional PROTAC molecules [1]. The piperazine nitrogen can be acylated with a target-protein warhead, while one phenolic hydroxyl can be etherified to attach an E3 ligase ligand. The remaining hydroxyl group can serve as a solubility-enhancing handle or be further derivatized. This multi-site reactivity reduces the number of synthetic steps compared to mono-functional piperazine linkers such as N-benzylpiperazine dihydrochloride, which offers only a single amine conjugation site .

CNS Drug Discovery: Serotonin and Dopamine Receptor Ligand Development

The 1,3-dihydroxybenzene (resorcinol) core resembles the catechol pharmacophore found in many neurotransmitter receptor ligands. Piperazine derivatives with aryl substituents are known to bind 5-HT₁A and D₂ receptors with high affinity [2]. The dihydrochloride salt ensures adequate aqueous solubility for in vitro binding assays and in vivo pharmacokinetic studies. Compared to non-hydroxylated benzylpiperazines, the resorcinol hydroxyl groups provide additional hydrogen-bonding interactions that can enhance receptor subtype selectivity .

Enzyme Inhibition Assays Requiring Soluble, Stable Positive Controls

The dihydrochloride salt form ensures consistent dissolution in aqueous assay buffers (e.g., PBS, Tris-HCl) at physiologically relevant pH, eliminating the need for DMSO stock solutions that may interfere with enzyme activity [3]. The improved long-term storage stability of the hydrochloride salt reduces the risk of oxidative degradation of the resorcinol moiety, maintaining inhibitor integrity over repeated freeze-thaw cycles common in screening campaigns. This makes the compound a reliable positive control or tool compound for enzyme inhibition studies where resorcinol-based scaffolds are under investigation [4].

Analytical Reference Standard for Resorcinol-Piperazine Conjugate Identification in Metabolite Profiling

The well-defined molecular formula (C₁₁H₁₈Cl₂N₂O₂, MW 281.18 g/mol) and characteristic SMILES pattern (Oc1cc(O)cc(CN2CCNCC2)c1) make this compound suitable as an analytical reference standard for LC-MS/MS or GC-MS identification of resorcinol-piperazine conjugates in complex biological matrices . Its dihydrochloride form ensures high solubility in aqueous mobile phases, facilitating preparation of calibration standards without organic co-solvents that could affect chromatographic retention times [5].

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